molecular formula C11H12FNO2 B14024842 4-Fluoro-2-morpholinobenzaldehyde

4-Fluoro-2-morpholinobenzaldehyde

Cat. No.: B14024842
M. Wt: 209.22 g/mol
InChI Key: IWSRMYAVFDAYOH-UHFFFAOYSA-N
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Description

4-Fluoro-2-morpholinobenzaldehyde is a fluorinated aromatic aldehyde with a morpholine substituent at the 2-position of the benzene ring. This compound combines the electronic effects of fluorine (electron-withdrawing) and the morpholine group (electron-donating due to its oxygen atom), making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom enhances metabolic stability and bioavailability by reducing basicity and improving lipophilicity . The morpholine ring contributes to solubility in polar solvents and modulates steric and electronic interactions during molecular docking, which is critical in drug design .

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

4-fluoro-2-morpholin-4-ylbenzaldehyde

InChI

InChI=1S/C11H12FNO2/c12-10-2-1-9(8-14)11(7-10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2

InChI Key

IWSRMYAVFDAYOH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)F)C=O

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

This classical approach involves reacting a fluorinated benzaldehyde derivative with morpholine under controlled conditions. For example, 2-fluoro-4-nitrobenzaldehyde can be reacted with morpholine, where the morpholine nitrogen displaces a fluorine atom ortho to the aldehyde group.

  • Typical Conditions:

    • Solvent: Ethanol or dimethylformamide (DMF)
    • Temperature: Elevated temperatures (~90–100 °C)
    • Time: Several hours (6–24 h)
    • Base: Sometimes a mild base is used to facilitate substitution
  • Reaction Scheme:
    2-fluoro-4-nitrobenzaldehyde + morpholine → this compound (after reduction of nitro if present)

This method is supported by continuous flow synthesis studies for similar compounds, such as 4-(2-fluoro-4-nitrophenyl)morpholine, which optimize reaction parameters for scale-up and efficiency.

Buchwald-Hartwig Coupling (Pd-Catalyzed C-N Bond Formation)

This method involves palladium-catalyzed amination of aryl halides with morpholine to form the C-N bond directly on the aromatic ring.

  • Typical Procedure:

    • Starting material: 4-fluoro-2-halobenzaldehyde (e.g., 2-bromo-4-fluorobenzaldehyde)
    • Catalyst: Pd complex with phosphine ligands (e.g., Pd2(dba)3 with Xantphos)
    • Base: Sodium tert-butoxide (NaOtBu)
    • Solvent: 1,4-dioxane or toluene
    • Temperature: ~100 °C
    • Time: 6 hours or more
  • Work-up:

    • Quenching with water
    • Extraction with ether
    • Drying and purification by column chromatography
  • Advantages:

    • High regioselectivity
    • Tolerance of aldehyde group
    • Good yields (up to 86% reported for related morpholinobenzaldehydes)

Multi-Step Synthesis via Protection and Functional Group Transformations

In some advanced syntheses, the aldehyde group is protected or introduced in later steps to avoid side reactions.

  • Example:
    • Starting from 3-fluorophenol, protect hydroxyl group (e.g., isopropyl ether formation)
    • Bromination to introduce a bromine substituent ortho to the fluorine
    • Grignard reaction with DMF to install aldehyde group
    • Deprotection of hydroxyl group
    • Subsequent nucleophilic substitution or Pd-catalyzed amination with morpholine

This method is more complex but allows for higher purity and control over substitution patterns.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Base Conditions Yield (%) Advantages Disadvantages
SNAr 2-fluoro-4-nitrobenzaldehyde + morpholine Base (optional) Ethanol/DMF, 90–100 °C, 6–24 h Moderate Simple, direct substitution May require reduction step; longer reaction time
Buchwald-Hartwig Coupling 4-fluoro-2-halobenzaldehyde + morpholine Pd catalyst, NaOtBu 1,4-dioxane, 100 °C, 6 h Up to 86 High selectivity, good yields Requires expensive catalyst; sensitive to moisture
Multi-step (Protection + Grignard) 3-fluorophenol, brominating agent, DMF, morpholine Various reagents Multiple steps, controlled temps High purity High control over substitution More complex, longer synthesis

Research Findings and Notes

  • The Buchwald-Hartwig amination is widely regarded as a robust method for synthesizing substituted morpholinobenzaldehydes with good yields and selectivity, preserving the aldehyde group intact.

  • Continuous flow synthesis methods have been explored for similar fluorinated morpholine derivatives, offering advantages in scalability and process control.

  • Protection strategies for phenolic hydroxyl groups and subsequent Grignard reactions allow for precise aldehyde installation, which can be adapted for fluorinated substrates, although this increases synthetic complexity.

  • Oxidative and reductive steps may be necessary when starting from nitro-substituted precursors to obtain the final amine or aldehyde functionalities.

  • Environmental considerations favor methods avoiding heavy metal waste and harsh oxidants; greener oxidants and milder conditions are preferred for industrial applications.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-morpholinobenzaldehyde involves its interaction with specific molecular targets. The fluorine atom and morpholine group contribute to its reactivity and ability to form stable complexes with various biological molecules. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-Fluoro-2-morpholinobenzaldehyde with structurally related benzaldehyde derivatives:

Compound CAS Number Molecular Formula Molecular Weight Substituents Key Properties
This compound N/A C₁₁H₁₂FNO₂ 209.22 g/mol -F (4-position), -Morpholine (2-position) High polarity due to morpholine; enhanced solubility in polar aprotic solvents.
4-Cyano-2-fluorobenzaldehyde N/A C₈H₄FNO 149.12 g/mol -F (2-position), -CN (4-position) Strong electron-withdrawing effect from -CN; used in nucleophilic additions .
4-Chloro-2-fluorobenzaldehyde 61072-56-8 C₇H₄ClFO 158.56 g/mol -F (2-position), -Cl (4-position) Halogen synergy enhances electrophilicity; common in cross-coupling reactions .
2-(4-Fluorophenyl)benzaldehyde 192863-46-0 C₁₃H₉FO 200.21 g/mol -F (4-position, biphenyl system) Extended conjugation; biphenyl structure aids in π-π stacking interactions .
4-Bromobenzaldehyde 1122-91-4 C₇H₅BrO 185.02 g/mol -Br (4-position) Heavy halogen increases molecular weight; prone to SNAr reactions .

Physicochemical Properties

  • Electrophilicity: The aldehyde group in all compounds is highly electrophilic. However, substituents modulate reactivity: The morpholine group in this compound reduces electrophilicity at the aldehyde via resonance donation, making it less reactive toward nucleophiles compared to 4-Cyano-2-fluorobenzaldehyde (where -CN intensifies electrophilicity) . 4-Chloro-2-fluorobenzaldehyde exhibits intermediate reactivity due to the balance between -Cl (electron-withdrawing) and -F (moderate electronegativity) .
  • Solubility : Morpholine derivatives generally exhibit higher solubility in polar solvents (e.g., DMSO, DMF) compared to halogenated analogs, which favor chlorinated or aromatic solvents .

Research Findings and Trends

  • Crystal Packing and Hydrogen Bonding: Analogous compounds like 4-Fluoro-2-(phenylamino)benzoic acid () demonstrate that substituents influence crystal lattice formation via intramolecular H-bonds. For this compound, the morpholine group may promote dimerization through weak C–H···O interactions, akin to observations in biphenyl systems .
  • Safety Profiles : Halogenated benzaldehydes (e.g., 4-Bromobenzaldehyde) require careful handling due to respiratory toxicity, whereas morpholine derivatives are generally safer but still necessitate proper ventilation .

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